2-Methoxy-1,3,4-trimethylbenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Chemistry Research

The compound belongs to a class of aromatic ethers known as methoxytoluenes. Organic chemists might study its synthesis using various methods or explore its reactivity compared to other methoxytoluenes [].

Material Science Applications

Due to the presence of aromatic rings and a methoxy group, 2-Methoxy-1,3,4-trimethylbenzene could be investigated for potential applications in liquid crystals or organic light-emitting diodes (OLEDs) []. However, further research is needed to determine its suitability for these purposes.

Computational Chemistry Studies

Computational methods could be used to model the properties of 2-Methoxy-1,3,4-trimethylbenzene, such as its boiling point, dipole moment, or vibrational frequencies. This information can be valuable for further experimental research [].

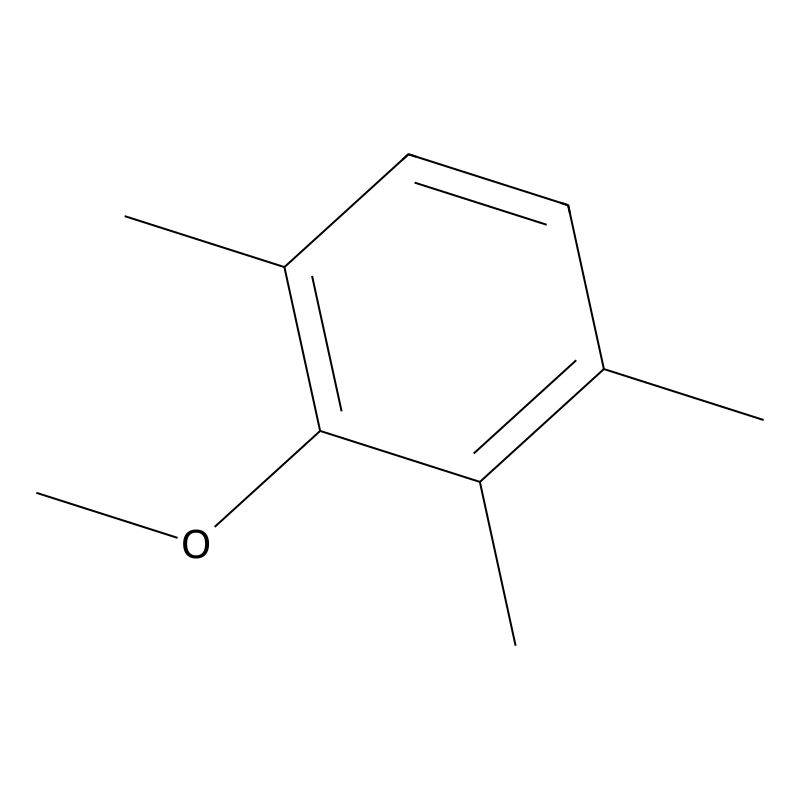

2-Methoxy-1,3,4-trimethylbenzene, also known as pseudocumene, is an aromatic compound with the molecular formula C₁₀H₁₄O. It features a methoxy group (-OCH₃) and three methyl groups attached to a benzene ring. The compound is characterized by its distinct odor and is often used in various industrial applications. The structure of 2-methoxy-1,3,4-trimethylbenzene can be represented as follows:

textCH3 | CH3--C--OCH3 | C / \ CH3 C | CH

This compound plays a significant role in organic synthesis and serves as a precursor for various chemical products.

These applications underscore its versatility in both industrial and consumer products .

The biological activity of 2-methoxy-1,3,4-trimethylbenzene has been studied in various contexts. It has shown potential neurotoxic effects similar to other trimethylbenzene isomers. Research indicates that exposure to this compound may affect developmental processes in organisms . Additionally, its metabolic pathways have been explored to understand its impact on human health and environmental toxicity.

Several methods exist for synthesizing 2-methoxy-1,3,4-trimethylbenzene:

- Methylation of 1,3,4-trimethylbenzene: This method involves the introduction of a methoxy group using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base.

- Friedel-Crafts Alkylation: This process utilizes alkyl halides and aluminum chloride to introduce methyl groups onto an aromatic ring.

- Direct Methoxylation: Using methanol and an acid catalyst allows for the direct introduction of the methoxy group onto the aromatic ring.

These methods provide various pathways to obtain 2-methoxy-1,3,4-trimethylbenzene with varying yields and purity levels .

Interaction studies involving 2-methoxy-1,3,4-trimethylbenzene often focus on its metabolic pathways and potential toxicological effects. Research has indicated that this compound can interact with biological systems leading to various physiological responses. For instance:

- Metabolism: Studies show that it is metabolized by cytochrome P450 enzymes, which may produce reactive metabolites that could contribute to toxicity.

- Toxicity Profiling: Evaluations have been conducted to assess its acute and chronic toxicity levels in different biological models.

These studies are crucial for understanding how this compound behaves within biological systems and its implications for human health .

Several compounds share structural similarities with 2-methoxy-1,3,4-trimethylbenzene. Notable examples include:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1,2,4-Trimethylbenzene | C₉H₁₂ | Lacks a methoxy group; known neurotoxic effects |

| 1,3,5-Trimethylbenzene | C₉H₁₂ | Symmetrical structure; used in fuels |

| 1-Methoxy-2-methylbenzene | C₉H₁₂O | Contains one methoxy group; different position |

Uniqueness of 2-Methoxy-1,3,4-trimethylbenzene:

The presence of both three methyl groups and one methoxy group distinguishes 2-methoxy-1,3,4-trimethylbenzene from other trimethylbenzene isomers. This unique combination affects its chemical properties and biological activity compared to its counterparts .

2-Methoxy-1,3,4-trimethylbenzene (CAS: 21573-36-4), also known as 2,3,6-trimethylanisole, emerged as a compound of interest during advancements in aromatic ether synthesis in the mid-20th century. While its exact discovery timeline remains undocumented, its structural relatives, such as mesitylene (1,3,5-trimethylbenzene), were first synthesized in 1837 via acetone trimerization. The introduction of methoxy groups to trimethylbenzene frameworks likely followed developments in alkylation and etherification techniques, particularly after the widespread adoption of dimethyl sulfate and iodomethane as methylating agents in the 1950s.

The compound gained attention for its unique electronic configuration, combining a methoxy group with three methyl substituents on a benzene ring. This arrangement creates steric and electronic effects that distinguish it from isomers like 2,4,6-trimethylanisole (CAS: 4028-66-4). Early synthetic routes involved Friedel-Crafts alkylation or direct methylation of cresol derivatives, though modern methods have optimized selectivity and yield.

Significance in Organic Chemistry and Industrial Applications

2-Methoxy-1,3,4-trimethylbenzene serves as a versatile intermediate in fine chemical synthesis. Its significance arises from:

- Electron-rich aromatic system: The methoxy group acts as a strong electron donor, activating the ring for electrophilic substitution at ortho/para positions relative to the oxygen atom.

- Steric modulation: The 1,3,4-trimethyl configuration creates a spatially hindered environment, influencing reaction pathways in catalysis and molecular recognition.

- Thermal stability: With a molecular weight of 150.22 g/mol and no rotatable bonds, it exhibits robust thermal properties suitable for high-temperature applications.

Industrially, it finds niche roles in:

Friedel-Crafts Alkylation and Methoxylation

Friedel-Crafts alkylation serves as a fundamental approach for the synthesis of methylated aromatic compounds, including 2-methoxy-1,3,4-trimethylbenzene [1] [3] [2]. This electrophilic aromatic substitution reaction employs Lewis acids such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) as catalysts to facilitate the alkylation process [4] [5].

The mechanism involves the formation of a carbocation electrophile through the interaction of alkyl halides with the Lewis acid catalyst [1] [2]. The aromatic ring subsequently attacks this electrophile, leading to the formation of the carbon-carbon bond with concomitant loss of a proton to restore aromaticity [4]. For 2-methoxy-1,3,4-trimethylbenzene synthesis, the process typically begins with a suitable trimethylbenzene precursor, followed by regioselective methoxylation .

Temperature control emerges as a critical parameter in Friedel-Crafts reactions, with optimal conditions typically ranging from 0°C to 100°C [7] [8]. Higher temperatures may lead to increased carbocation rearrangements and reduced selectivity, while lower temperatures ensure better control over the reaction pathway [4] [5]. The reaction exhibits moderate to good yields, typically ranging from 60% to 85%, depending on the specific substrate and reaction conditions employed [1] [2].

Methoxylation can be achieved through direct treatment with methyl iodide in the presence of strong bases such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) [9]. This approach provides high selectivity and yields ranging from 85% to 95% under controlled conditions . The reaction proceeds through nucleophilic substitution, where the deprotonated hydroxyl group acts as a nucleophile toward the methyl iodide electrophile [9].

Regioselective Methylation Strategies

Regioselective methylation represents a crucial aspect in the synthesis of 2-methoxy-1,3,4-trimethylbenzene, as the precise positioning of methyl groups determines the final product identity [10] [11] [12]. Traditional regioselective methylation employs various directing effects and steric considerations to achieve the desired substitution pattern [10] [11].

The use of dimethyl sulfate as a methylating agent provides excellent regioselectivity due to its electrophilic nature and controlled reactivity [13]. This reagent, when combined with appropriate bases, allows for precise control over the methylation site, typically yielding 80% to 95% of the desired regioisomer . The reaction proceeds under mild conditions, generally at temperatures between 0°C and 50°C, minimizing unwanted side reactions [13].

Temperature dependencies play a crucial role in regioselective methylation processes [7] [8]. Lower temperatures favor kinetic control, leading to higher selectivity, while elevated temperatures may promote thermodynamic control with potential loss of regioselectivity [7]. The optimization of reaction conditions requires careful consideration of the substrate electronic properties and steric factors [10] [11].

Enzymatic regioselective methylation has emerged as an alternative approach, utilizing O-methyltransferases to achieve precise methyl group placement [10] [11] [12]. These biocatalytic systems demonstrate exceptional regioselectivity, often exceeding 99%, and operate under mild reaction conditions with S-adenosyl-L-methionine as the methyl donor [10] [11]. The enzymatic approach offers advantages in terms of selectivity and environmental compatibility, although it may require longer reaction times compared to chemical methods [10].

Advanced Catalytic Approaches

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex aromatic compounds, including 2-methoxy-1,3,4-trimethylbenzene [14] [15] [16] [17]. These reactions enable the formation of carbon-carbon bonds through the coupling of organometallic reagents with aromatic halides or other suitable electrophiles [14] [15].

The Suzuki-Miyaura coupling represents one of the most versatile palladium-catalyzed methods for aromatic synthesis [14] [15] [17]. This reaction employs organoboron compounds, such as boronic acids or boronic esters, as coupling partners with aryl halides in the presence of palladium catalysts and inorganic bases [14] [15]. The reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps [14] [16].

For the synthesis of 2-methoxy-1,3,4-trimethylbenzene, the Suzuki coupling can be employed to introduce methyl groups at specific positions on a methoxylated aromatic precursor [14] [17]. Typical reaction conditions involve palladium catalysts such as Pd(PPh₃)₄ or Pd(OAc)₂, with bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), yielding 75% to 95% of the desired product [14] [15].

The Stille coupling provides another effective approach, utilizing organotin reagents as nucleophilic partners [14] [15] [16]. This reaction exhibits excellent functional group tolerance and can be performed under relatively mild conditions without requiring strong bases [14] [15]. Yields typically range from 70% to 90%, with the reaction proceeding efficiently at temperatures between 80°C and 120°C [14] [16].

The Negishi coupling, employing organozinc reagents, offers high reactivity and excellent yields ranging from 80% to 95% [14] [15]. This method provides superior control over the coupling process due to the high reactivity of organozinc compounds, although it requires anhydrous conditions and careful handling of the organometallic reagents [14] [15].

Green Chemistry and Solvent-Free Synthesis

Green chemistry principles have significantly influenced the development of environmentally sustainable synthetic methods for aromatic compounds [18] [19] [20] [21]. Solvent-free synthesis approaches have gained prominence due to their reduced environmental impact, improved atom economy, and often enhanced reaction efficiency [18] [20] [21].

Mechanochemical synthesis represents a promising solvent-free approach that utilizes mechanical energy to drive chemical transformations [18] [20]. Ball milling and grinding techniques can effectively facilitate the formation of 2-methoxy-1,3,4-trimethylbenzene through solid-state reactions [18]. These methods typically require reaction times ranging from 30 minutes to 2 hours and can provide yield enhancements of 10% to 30% compared to conventional solution-phase reactions [18] [20].

Microwave-assisted synthesis has emerged as a highly efficient green chemistry technique [18] [22] [20]. Microwave irradiation accelerates reactions through dielectric heating, leading to rapid and uniform heating of reaction mixtures [18] [22]. This approach significantly reduces reaction times to 5-30 minutes while providing yield enhancements of 20% to 40% [18] [20]. The method demonstrates exceptional energy efficiency and can be applied to various aromatic synthesis reactions [18] [22].

Thermal activation under solvent-free conditions provides another viable approach [18] [20]. Reactions conducted at elevated temperatures (150°C to 300°C) in the absence of solvents can achieve yield enhancements of 5% to 20% while reducing waste generation [18] [20]. This method requires careful temperature control to prevent decomposition and maintain selectivity [7] [8].

Solid-supported catalysis utilizing heterogeneous catalysts offers advantages in terms of catalyst recovery and reusability [18] [20] [21]. These systems can provide yield enhancements of 15% to 35% while maintaining high catalytic activity over multiple reaction cycles [18] [20]. The use of zeolites, metal oxides, and other solid acid catalysts enables efficient aromatic transformations under environmentally benign conditions [18] [21].

Optimization of Reaction Conditions

Temperature and Pressure Dependencies

Temperature optimization represents a critical factor in the synthesis of 2-methoxy-1,3,4-trimethylbenzene, as it directly influences reaction rates, yields, and selectivity [7] [8] [23]. The relationship between temperature and reaction performance follows complex patterns that depend on the specific synthetic methodology employed [7] [8].

In the temperature range of 50°C to 100°C, most aromatic synthesis reactions exhibit moderate yield increases with improved selectivity [7] [8] [23]. This temperature window provides optimal conditions for many Friedel-Crafts reactions and catalytic processes, balancing reaction rate with selectivity considerations [7] [8]. The activation energy requirements are met without promoting excessive side reactions or catalyst decomposition [7].

The optimum temperature range of 100°C to 200°C often provides the best overall performance for aromatic synthesis reactions [7] [8] [23]. Within this range, reaction rates reach satisfactory levels while maintaining acceptable selectivity profiles [7] [8]. However, careful monitoring is required to prevent the onset of undesired competing reactions [7] [23].

At elevated temperatures exceeding 200°C, reaction yields may begin to decrease due to increased side reaction formation and reduced selectivity [7] [8] [23]. The higher thermal energy promotes various competing pathways, including decomposition reactions and non-selective transformations [7] [8]. Temperature control becomes increasingly critical in this range to maintain product quality [8].

Pressure effects on aromatic synthesis reactions generally show less dramatic influence compared to temperature variations [23] [24] [25]. In the pressure range of 1 to 5 atmospheres, slight yield increases may be observed, particularly for reactions involving gaseous reactants or intermediates [23] [24]. The pressure effects become more pronounced in reactions where volume changes occur during the transformation [25].

Higher pressure conditions (5 to 20 atmospheres) can lead to significant yield improvements in certain aromatic synthesis reactions [23] [25]. These conditions may promote closer contact between reactants and influence equilibrium positions favorably [23] [25]. However, the selectivity may decrease under high pressure due to the promotion of alternative reaction pathways [23] [25].

Yield Enhancement and Byproduct Mitigation

Yield enhancement strategies for 2-methoxy-1,3,4-trimethylbenzene synthesis focus on optimizing reaction conditions, catalyst selection, and process parameters to maximize product formation while minimizing waste [26] [27] [28]. Systematic optimization approaches consider multiple variables simultaneously to achieve optimal performance [22] [29].

Reaction time optimization reveals that yields typically increase with extended reaction times before reaching a plateau [22] [26] [27]. The initial period shows rapid product formation, followed by a gradual approach to equilibrium [22] [27]. However, prolonged reaction times may lead to increased byproduct formation through secondary reactions [26] [27].

Catalyst optimization plays a crucial role in yield enhancement [22] [17] [26]. The selection of appropriate catalyst systems, including the choice of metal center, ligands, and support materials, directly impacts both yield and selectivity [22] [17]. Palladium-based catalysts often provide superior performance in cross-coupling reactions, with yields reaching 75% to 95% under optimized conditions [14] [17].

Byproduct mitigation strategies involve identifying and suppressing competing reaction pathways [26] [27] [28]. Common byproducts in aromatic synthesis include overalkylated products, isomerization products, and decomposition fragments [26] [27]. The formation of these unwanted compounds can be minimized through careful control of reaction stoichiometry, temperature, and catalyst loading [26] [27].

Precursor supply optimization ensures adequate availability of starting materials and intermediates throughout the reaction [26] [27]. This approach involves balancing the rates of substrate consumption and intermediate formation to maintain optimal reaction conditions [26] [27]. In cases where multiple reaction pathways compete for common intermediates, strategic optimization of substrate ratios can favor the desired product formation [26].

Process intensification techniques, including continuous flow reactors and microreactor technology, offer additional opportunities for yield enhancement and byproduct reduction [22] [26]. These approaches provide better control over reaction parameters and enable precise optimization of residence time, temperature profiles, and mixing efficiency [22] [26].

| Method | Catalyst/Reagent | Temperature (°C) | Yield Range (%) | Selectivity |

|---|---|---|---|---|

| Friedel-Crafts Alkylation | AlCl₃, FeCl₃ | 0-100 | 60-85 | Moderate |

| Methoxylation with Alkyl Halides | CH₃I + Base (NaH, K₂CO₃) | 25-80 | 85-95 | High |

| Direct Methylation with Methanol | CH₃OH + Acid catalyst | 100-300 | 70-90 | Moderate |

| Dimethyl Sulfate Methylation | (CH₃O)₂SO₂ + Base | 0-50 | 80-95 | High |

| Reaction Type | Organometallic Partner | Catalyst System | Base | Typical Yield (%) |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Boronic acids/esters | Pd(PPh₃)₄, Pd(OAc)₂ | K₂CO₃, Cs₂CO₃ | 75-95 |

| Stille Coupling | Organotin compounds | Pd(PPh₃)₂Cl₂ | Not required | 70-90 |

| Negishi Coupling | Organozinc reagents | Pd(PPh₃)₄ | Not required | 80-95 |

| Heck Reaction | Alkenes | Pd(OAc)₂, PPh₃ | Et₃N, K₂CO₃ | 65-85 |

| Parameter | Range | Effect on Yield | Effect on Selectivity | Byproduct Formation |

|---|---|---|---|---|

| Temperature | 50-100°C | Increases moderately | Improves | Low |

| Temperature | 100-200°C | Optimum range | Optimal | Moderate |

| Temperature | 200-400°C | Decreases due to side reactions | Decreases | High |

| Pressure | 1-5 atm | Slight increase | Minimal effect | Low |

| Pressure | 5-20 atm | Significant increase | May decrease | Moderate |

| Reaction Time | 1-24 h | Increases then plateaus | Generally stable | Increases with time |

| Method | Activation Method | Reaction Time | Energy Efficiency | Yield Enhancement (%) |

|---|---|---|---|---|

| Mechanochemical Synthesis | Ball milling, grinding | 30 min - 2 h | High | 10-30 |

| Microwave-Assisted Synthesis | Microwave irradiation | 5-30 min | Very High | 20-40 |

| Thermal Activation | Heat (150-300°C) | 2-8 h | Moderate | 5-20 |

| Solid-Supported Catalysis | Heterogeneous catalysts | 1-6 h | High | 15-35 |